molecular formula C15H17NO3 B1247860 2-[(1S)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid

2-[(1S)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid

Cat. No. B1247860
M. Wt: 259.3 g/mol
InChI Key: ZFBNUUFGSXTFLA-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid is an indolyl carboxylic acid.

Scientific Research Applications

Synthesis and Chemistry

  • A series of 1-ethyl and 1-n-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acids were synthesized, leading to the discovery of etodolic acid, which has potent anti-inflammatory properties and relatively low acute ulcerogenic potential (Martel, Demerson, Humber, & Philipp, 1976).

Pharmacological Properties

  • Etodolac, a clinically effective analgesic and anti-inflammatory agent, was resolved into enantiomers. The (+) enantiomer was found to be responsible for most of etodolac's effects, as demonstrated in prostaglandin synthetase and adjuvant-induced arthritis in rats (Demerson et al., 1983).

Anti-inflammatory and Analgesic Activities

  • Etodolic acid showed significant anti-inflammatory and analgesic properties in rat models, suggesting its potential effectiveness in treating human arthritic conditions (Martel & Klicius, 1976).

Degradation and Stability

  • The degradation mechanisms of etodolac in aqueous solutions were studied, revealing multiple degradation products and providing insights into its stability under various conditions (Lee, Padula, & Lee, 1988).

Molecular and Crystal Structure Analysis

  • Detailed analyses of the molecular and crystal structure of etodolac derivatives provided insights into their conformation and potential receptor-site interactions, aiding in understanding their pharmacological effects (Humber et al., 1986); (Song & Zhang, 2006).

Auxin Activity and Plant Growth

  • A study exploring the auxin activity of 2-alkylindole-3-acetic acids revealed insights into plant growth regulation and molecular interactions related to auxin molecules (Antolić et al., 2004).

Novel Syntheses and Reactions

  • Various novel syntheses and reactions involving pyrano[3,4-b]indole derivatives have been conducted, leading to the discovery of new compounds with potential pharmacological activities (Masterova et al., 2010); (Morales-Ríos, Bucio-Vásquez, & Joseph-Nathan, 1993).

properties

Product Name

2-[(1S)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid

Molecular Formula

C15H17NO3

Molecular Weight

259.3 g/mol

IUPAC Name

2-[(1S)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid

InChI

InChI=1S/C15H17NO3/c1-2-9-4-3-5-10-11-6-7-19-12(8-13(17)18)15(11)16-14(9)10/h3-5,12,16H,2,6-8H2,1H3,(H,17,18)/t12-/m0/s1

InChI Key

ZFBNUUFGSXTFLA-LBPRGKRZSA-N

Isomeric SMILES

CCC1=C2C(=CC=C1)C3=C(N2)[C@@H](OCC3)CC(=O)O

Canonical SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(1S)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid
Reactant of Route 2
2-[(1S)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid
Reactant of Route 3
2-[(1S)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid
Reactant of Route 4
2-[(1S)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid
Reactant of Route 5
2-[(1S)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid
Reactant of Route 6
2-[(1S)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid

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